molecular formula C10H14ClNO B13112528 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine

1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine

Cat. No.: B13112528
M. Wt: 199.68 g/mol
InChI Key: TYAFBRDAUVBRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of amines It features a chloro-substituted aromatic ring, a methoxy group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methylphenol and 2-methoxyethanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with 2-methoxyethanamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted aromatic compounds.

Scientific Research Applications

1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)-2-methoxyethan-1-amine
  • 1-(2-Chloro-3-methylphenyl)-2-ethoxyethan-1-amine
  • 1-(2-Bromo-3-methylphenyl)-2-methoxyethan-1-amine

Uniqueness

1-(2-Chloro-3-methylphenyl)-2-methoxyethan-1-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of both methoxy and amine functional groups

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(2-chloro-3-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO/c1-7-4-3-5-8(10(7)11)9(12)6-13-2/h3-5,9H,6,12H2,1-2H3

InChI Key

TYAFBRDAUVBRCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(COC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.